An In-depth Technical Guide to the Cis- and Trans- Isomers of 3,5-Dimethyl-1,2,4-trithiolane
An In-depth Technical Guide to the Cis- and Trans- Isomers of 3,5-Dimethyl-1,2,4-trithiolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cis- and trans- isomers of 3,5-dimethyl-1,2,4-trithiolane, five-membered heterocyclic compounds containing three sulfur atoms. This document details the synthesis, structural characterization, and analytical properties of these isomers. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of the synthetic pathway. This guide is intended to be a valuable resource for researchers in organic synthesis, analytical chemistry, and flavor science.
Introduction
3,5-Dimethyl-1,2,4-trithiolane is a sulfur-containing heterocyclic compound with the molecular formula C₄H₈S₃. The presence of two stereocenters at the C3 and C5 positions gives rise to cis- and trans- diastereomers.[1] These isomers are known to be significant contributors to the aroma of various food products, including cooked meats and certain fruits. A comprehensive understanding of their synthesis and characterization is crucial for applications in flavor chemistry and for the synthesis of novel sulfur-containing heterocyclic compounds.
Molecular Structure:
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Systematic Name: 3,5-Dimethyl-1,2,4-trithiolane
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Molecular Formula: C₄H₈S₃
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Molecular Weight: 152.30 g/mol [2]
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CAS Number: 23654-92-4 (for the mixture of isomers)[3]
The two methyl groups on the 1,2,4-trithiolane (B1207055) ring can be arranged in either a cis or trans configuration relative to the plane of the ring.
Synthesis of 3,5-Dimethyl-1,2,4-trithiolane Isomers
A common and effective method for the synthesis of 3,5-dimethyl-1,2,4-trithiolane involves the reaction of acetaldehyde (B116499) with hydrogen sulfide (B99878).[1][4] This reaction typically produces a mixture of the cis- and trans- isomers.
Experimental Protocol: Synthesis from Acetaldehyde and Hydrogen Sulfide
This protocol is based on the general method described for the synthesis of 1,2,4-trithiolanes from aldehydes and hydrogen sulfide.
Materials:
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Acetaldehyde
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Hydrogen sulfide gas
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Diisobutylamine (or another suitable amine catalyst)
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Sulfur
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An appropriate solvent (e.g., ethanol (B145695) or methanol)
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Hydrochloric acid (for acidification)
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Diethyl ether (for extraction)
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Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
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A solution of acetaldehyde in the chosen solvent is prepared in a reaction vessel equipped with a gas inlet and a stirrer.
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The solution is cooled in an ice bath.
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A stream of hydrogen sulfide gas is bubbled through the cooled solution while stirring. An amine catalyst, such as diisobutylamine, is added to the reaction mixture.
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After the initial reaction, elemental sulfur is added, and the passage of hydrogen sulfide is continued until the reaction is complete.
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The reaction mixture is then acidified with hydrochloric acid.
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The product is extracted with diethyl ether.
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The ethereal extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product as a mixture of cis- and trans-3,5-dimethyl-1,2,4-trithiolane.
Diagram of the Synthetic Pathway:
Caption: Synthesis of 3,5-Dimethyl-1,2,4-trithiolane.
Separation of Cis- and Trans- Isomers
The cis- and trans- isomers of 3,5-dimethyl-1,2,4-trithiolane can be separated using gas chromatography (GC). The difference in their physical properties allows for their resolution on a suitable GC column.
Experimental Protocol: Gas Chromatographic Separation
Instrumentation:
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Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
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Capillary column: A non-polar column such as a DB-5 or equivalent is often suitable. For specific applications, a more polar column may provide better resolution.
Typical GC Conditions:
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Injector Temperature: 250 °C
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes
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Ramp: 5 °C/min to 250 °C
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Hold at 250 °C for 5 minutes
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Detector Temperature: 280 °C (for FID)
Procedure:
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Prepare a dilute solution of the cis- and trans- isomer mixture in a volatile solvent (e.g., dichloromethane).
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Inject a small volume (e.g., 1 µL) of the sample into the GC.
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Record the chromatogram. The two isomers will elute at different retention times, allowing for their identification and quantification.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 3,5-Dimethyl-1,2,4-trithiolane Isomers
| Isomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| cis | CH₃ | 1.6 - 1.8 | 20 - 25 |
| CH | 4.2 - 4.5 | 50 - 55 | |
| trans | CH₃ | 1.5 - 1.7 | 19 - 24 |
| CH | 4.1 - 4.4 | 49 - 54 |
Note: These are estimated ranges and actual values may vary depending on the solvent and instrument used.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 3,5-dimethyl-1,2,4-trithiolane results in a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 152.
Table 2: Major Mass Spectral Fragments of 3,5-Dimethyl-1,2,4-trithiolane
| m/z | Proposed Fragment |
| 152 | [C₄H₈S₃]⁺ (Molecular Ion) |
| 106 | [C₂H₆S₂]⁺ |
| 91 | [C₂H₃S₂]⁺ |
| 74 | [C₂H₆S]⁺ |
| 61 | [CH₃S₂]⁺ |
| 45 | [CH₃S]⁺ |
Fragmentation Pathway Visualization:
Caption: Proposed MS Fragmentation of 3,5-Dimethyl-1,2,4-trithiolane.
Physical and Chemical Properties
Table 3: Physical Properties of 3,5-Dimethyl-1,2,4-trithiolane
| Property | Value |
| Boiling Point | 43-45 °C at 0.7 mmHg |
| Density | 1.241 - 1.261 g/cm³ |
| Refractive Index | 1.593 - 1.603 |
| Solubility | Insoluble in water, soluble in fats and organic solvents |
Conclusion
This technical guide has provided a detailed overview of the synthesis, separation, and characterization of the cis- and trans- isomers of 3,5-dimethyl-1,2,4-trithiolane. The provided experimental protocols and tabulated data serve as a valuable resource for researchers working with these and related sulfur-containing heterocyclic compounds. Further research to obtain high-resolution NMR spectra and single-crystal X-ray diffraction data for the individual isomers would provide deeper insights into their precise three-dimensional structures and conformational dynamics.
